Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features multiple functional groups, including hydroxyl, amino, methoxy, and carboxylate groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available compounds or can be synthesized through known methods. The key steps may include:
- Formation of the benzodioxole moiety through cyclization reactions.
- Introduction of the hydroxyphenethyl group via nucleophilic substitution or coupling reactions.
- Construction of the pyridine ring through condensation reactions.
- Final esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Esterification: The carboxylate group can form esters with alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Nucleophiles such as amines or alcohols.
- Acid or base catalysts to facilitate esterification or hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of hydroxyl groups may yield ketones or aldehydes.
- Reduction of carbonyl groups may yield alcohols.
- Substitution reactions may yield various substituted derivatives.
- Esterification may yield different esters depending on the alcohol used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its diverse functional groups and biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but lacks the phenethyl group.
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYBENZYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but has a benzyl group instead of a phenethyl group.
The uniqueness of ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H28N2O9 |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[3-[2-(4-hydroxyphenyl)ethylamino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C27H28N2O9/c1-3-36-27(34)19-13-29-26(33)23(24(19)32)18(16-10-20(35-2)25-21(11-16)37-14-38-25)12-22(31)28-9-8-15-4-6-17(30)7-5-15/h4-7,10-11,13,18,30H,3,8-9,12,14H2,1-2H3,(H,28,31)(H2,29,32,33) |
InChI Key |
KEJXJTJCYAGHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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